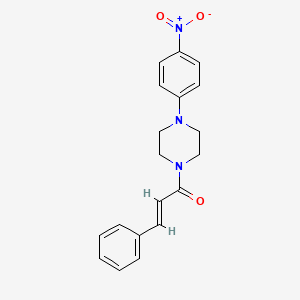![molecular formula C21H15BrClNO4 B5364011 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to disrupt the cell cycle and induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate in lab experiments include its potent antitumor activity and its ability to inhibit the growth of cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate. One of the key areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the exact mechanism of action of the compound and its potential for use in combination therapy with other anticancer agents. The compound also has potential applications in the treatment of microbial infections and fungal diseases, which could be explored in future studies.
Synthesis Methods
The synthesis of 2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-3-bromo-5-(2-propen-1-yloxy)acetophenone with 8-hydroxyquinoline in the presence of acetic anhydride. The reaction leads to the formation of the desired compound with a yield of around 60%.
Scientific Research Applications
2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial and antifungal properties.
properties
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-3-bromo-5-chlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO4/c1-12(25)27-19-5-3-4-14-6-8-17(24-20(14)19)9-7-15-10-16(23)11-18(22)21(15)28-13(2)26/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPWWAQRFCJLD-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(3-isopropoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5363928.png)
![N-benzyl-7-(cyclobutylcarbonyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5363945.png)
![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)
![2,3,6,7,8,9-hexahydro-1H,11H-cyclopenta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-11-one](/img/structure/B5363977.png)
![(3aS*,6aR*)-5-(2-methyl-3-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5363981.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)

![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)